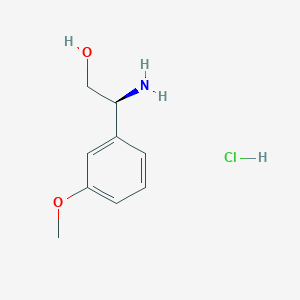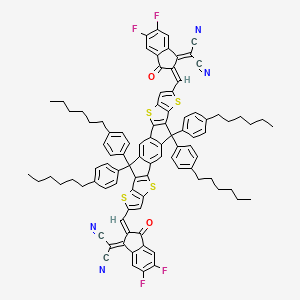
Sodium pyrimidine-2-sulfinate
描述
Sodium pyrimidine-2-sulfinate is an organosulfur compound with the molecular formula C4H3N2NaO2S. It is a white to orange crystalline powder that is soluble in water. This compound is used as a versatile building block in organic synthesis, particularly in the formation of carbon-sulfur bonds.
作用机制
Target of Action
Sodium pyrimidine-2-sulfinate, like other pyrimidine derivatives, exhibits a range of pharmacological effects including anti-inflammatory activities . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Mode of Action
Sodium sulfinates, in general, have been found to act as versatile building blocks for preparing many valuable organosulfur compounds through s–s, n–s, and c–s bond-forming reactions .
Biochemical Pathways
this compound likely participates in the pyrimidine salvage pathway, a crucial metabolic process in cellular biology . This pathway allows cells to recycle preformed nucleosides and bases, conserving energy and resources . It plays a crucial role in maintaining the nucleotide pool .
Pharmacokinetics
Sodium sulfinates are known to be involved in various synthetic applications, depending on reaction conditions .
Result of Action
The result of this compound’s action would likely involve the synthesis of various organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones . These compounds have various applications in pharmaceutical and chemical industries.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the corresponding sulfone radicals plays a vital role in the transformation .
生化分析
Biochemical Properties
Sodium pyrimidine-2-sulfinate plays a significant role in biochemical reactions, particularly as a sulfonylating agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for sulfonylation reactions, where it transfers its sulfonyl group to other molecules. This interaction is crucial in the synthesis of organosulfur compounds, which are important in various biological processes . This compound is also known to interact with enzymes involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in oxidative stress responses, thereby affecting the cell’s ability to manage reactive oxygen species . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, this compound can inhibit or activate enzymes involved in redox reactions, thereby influencing cellular oxidative states . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. At high doses, this compound can exhibit toxic or adverse effects, such as oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfinic acid reductases, which play a role in the reduction of sulfinic acids to sulfides . This interaction can influence the levels of various metabolites and affect metabolic flux. Additionally, this compound can impact the synthesis of organosulfur compounds, which are important in cellular redox regulation and signaling .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by factors such as its chemical properties and the presence of specific transport proteins . These interactions can affect the compound’s bioavailability and its overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it can affect mitochondrial function and energy production . Understanding the subcellular localization of this compound is crucial for elucidating its precise role in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: Sodium pyrimidine-2-sulfinate can be synthesized through the oxidation of 2-mercaptopyrimidine using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically involves dissolving 2-mercaptopyrimidine in a suitable solvent like methanol, followed by the addition of m-CPBA. The mixture is stirred at room temperature until the reaction is complete, yielding pyrimidinyl sulfones. These sulfones are then cleaved with sodium methoxide in methanol to form this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
化学反应分析
Types of Reactions: Sodium pyrimidine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine-2-sulfonic acid.
Reduction: It can be reduced to form pyrimidine-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrimidine-2-sulfonic acid.
Reduction: Pyrimidine-2-thiol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Sodium pyrimidine-2-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
相似化合物的比较
Sodium pyridine-2-sulfinate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Sodium benzene-2-sulfinate: Contains a benzene ring instead of a pyrimidine ring.
Uniqueness: Sodium pyrimidine-2-sulfinate is unique due to its pyrimidine ring, which imparts different electronic properties compared to pyridine or benzene rings. This makes it particularly useful in reactions where the electronic characteristics of the pyrimidine ring are advantageous .
属性
IUPAC Name |
sodium;pyrimidine-2-sulfinate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.Na/c7-9(8)4-5-2-1-3-6-4;/h1-3H,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKHXLGPONXLRC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)S(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2188151-68-8 | |
| Record name | Sodium Pyrimidine-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B3028451.png)










![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)

